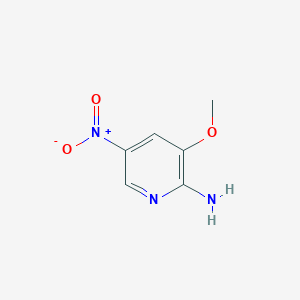

3-Methoxy-5-nitropyridin-2-amine

Description

Significance of Nitropyridine Scaffolds in Organic Chemistry and Related Disciplines

Nitropyridine scaffolds are of paramount importance in organic and medicinal chemistry due to their versatile chemical reactivity and diverse biological activities. The pyridine (B92270) ring itself is a privileged structure in drug discovery, appearing in a significant percentage of FDA-approved pharmaceuticals. nih.gov The introduction of a nitro group onto the pyridine ring further enhances its utility.

The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular libraries for drug screening and materials science applications. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, providing a gateway to a vast array of more complex molecules. google.com

Nitropyridine derivatives have been investigated for a range of biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents. nbinno.com For instance, certain nitropyridine-containing compounds have shown inhibitory activity against Janus kinase 2 (JAK2), a target in cancer therapy. nih.gov They have also been used as intermediates in the synthesis of potent antimalarial agents and urease inhibitors. nih.gov

Historical Context of 3-Methoxy-5-nitropyridin-2-amine Synthesis and Characterization

A plausible synthetic route would likely begin with a readily available substituted pyridine. For example, the synthesis could start with the nitration of a corresponding 2-amino-3-methoxypyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Alternatively, a route involving the methoxylation of a corresponding 2-amino-5-nitro-chloropyridine with sodium methoxide (B1231860) could be employed. sigmaaldrich.com Another potential pathway involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine, followed by a series of reactions including hydrolysis, chlorination, and finally methoxylation to introduce the desired functional groups. google.com

The characterization of this compound would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the key functional groups, with characteristic absorption bands for the N-H stretches of the amine, the C-O stretch of the methoxy group, and the asymmetric and symmetric stretches of the nitro group.

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. bldpharm.com

While specific spectral data for this compound is not widely published, data for structurally similar compounds such as 2-amino-6-methoxy-3-nitropyridine (B1334430) and 2-methoxy-5-nitropyridine (B154726) can provide a reference for the expected spectral features. sigmaaldrich.comchemicalbook.com

Current Research Landscape and Future Directions for this compound

The current research involving this compound is primarily centered on its use as a key intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The presence of three distinct functional groups provides multiple points for chemical modification, allowing for the creation of a diverse range of derivatives.

One of the key areas of interest is the development of novel kinase inhibitors. The pyridine scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound could be exploited to design new molecules with high selectivity and potency. The amino group can serve as an anchor for building out larger structures that can interact with the active site of a target kinase.

Furthermore, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions, such as amide bond formation or the synthesis of ureas and sulfonamides. This versatility makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, derivatives of a related compound, 3-Methyl-5-Nitropyridin-2-Amine, are explored as intermediates for anti-cancer, anti-inflammatory, and anti-viral drugs, as well as herbicides and fungicides. nbinno.com

In the realm of materials science, nitropyridine derivatives are known to possess interesting optical and electronic properties. The push-pull nature of the electron-donating amino and methoxy groups and the electron-withdrawing nitro group can lead to molecules with significant nonlinear optical (NLO) properties. Future research may explore the incorporation of this compound into novel chromophores for applications in optoelectronics.

The future of research on this compound will likely focus on:

The development of more efficient and sustainable synthetic routes to this compound.

The exploration of its utility in the synthesis of novel bioactive molecules, particularly in the areas of oncology and infectious diseases.

The investigation of its potential in the design of new functional materials with tailored optical and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEPJELQLAYHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698982 | |

| Record name | 3-Methoxy-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896161-12-9 | |

| Record name | 3-Methoxy-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Reaction Mechanisms, and Transformative Pathways of 3 Methoxy 5 Nitropyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 3-Methoxy-5-nitropyridin-2-amine is significantly deactivated towards electrophilic aromatic substitution. This deactivation is a consequence of the electron-withdrawing nature of the nitro group at the 5-position and the inherent electron deficiency of the pyridine ring itself. The methoxy (B1213986) and amine substituents, typically activating groups, are insufficient to overcome this strong deactivation.

The nitro group at position 3 on a pyridine ring directs incoming electrophiles to the meta position. However, in the case of this compound, the positions meta to the nitro group (positions 2 and 4) are already substituted. The strong deactivating effect of the nitro group generally makes further electrophilic substitution under standard conditions challenging.

Nucleophilic Substitution Reactions at Substituted Positions

Nucleophilic substitution reactions are a key feature of the chemistry of this compound, with the amine, methoxy, and nitro groups all potentially participating in these transformations.

Substitutions Involving the Amine Functionality

The amino group at the 2-position of the pyridine ring can undergo nucleophilic substitution reactions. For instance, the amino group can be replaced by halides or alkoxides under basic conditions. The lone pair of electrons on the nitrogen atom of the primary amine can also act as a nucleophile, attacking electrophilic centers. This can lead to further reactions, such as the formation of secondary amines if reacted with a suitable halogenoalkane. chemguide.co.uk

Substitutions Involving the Methoxy Group

The methoxy group at the 3-position can also be subject to nucleophilic substitution, although it is generally a less facile reaction compared to substitutions at other positions. The reactivity is influenced by the electronic effects of the other substituents on the pyridine ring.

Reactivity of the Nitro Group in Nucleophilic Displacements

While not a conventional leaving group, the nitro group in nitropyridines can be displaced by strong nucleophiles. In certain 3-nitropyridine (B142982) derivatives, the nitro group has been shown to be more susceptible to substitution than a halogen at the 5-position when reacting with various nucleophiles. nih.gov This reactivity is particularly notable with anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov For example, reactions with thiols can lead to the formation of 3-thiopyridines.

Reduction and Oxidation Chemistry of this compound

The nitro group is the primary site for reduction and oxidation reactions in this compound.

Nitro Group Reductions to Amine and Other Nitrogenous Functionalities

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation in the synthesis of various derivatives. This reduction can be achieved through several methods, including catalytic hydrogenation and using reducing agents like iron in acidic media. The six-electron reduction of a nitro group sequentially forms nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov

A variety of reagents and catalytic systems are available for the reduction of nitroarenes to the corresponding anilines. These methods offer different levels of chemoselectivity and functional group tolerance. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂/Pd-C | Ethanol, room temperature | 2,3-Diaminopyridine | Mild conditions. |

| Fe/HCl | Aqueous HCl, reflux | 2,3-Diaminopyridine | Economical but can be slower. |

| Tetrahydroxydiboron | Water, room temperature | Aromatic amines | Metal-free and chemoselective. organic-chemistry.org |

| HSiCl₃/tertiary amine | - | Amines | Mild, metal-free, and tolerates many functional groups. organic-chemistry.org |

| Formic acid/iron catalyst | Mild conditions | Anilines | Base-free transfer hydrogenation. organic-chemistry.org |

The introduction of an electron-donating amino group from the reduction can sometimes hinder the reduction of a second nitro group if present on the same ring. nih.gov

Oxidative Transformations of Methoxy Groups and the Pyridine Ring

The presence of the methoxy group and the pyridine ring in this compound suggests susceptibility to oxidative transformations, although specific studies on this particular molecule are not extensively detailed in the provided context. However, general principles of pyridine chemistry indicate that the pyridine ring can be oxidized to form N-oxides. This transformation can influence the reactivity of the ring, often facilitating nucleophilic substitution. The methoxy group, while generally stable, can undergo oxidative cleavage under harsh conditions, though this is less common.

Cross-Coupling Reactions and Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not explicitly provided, the structural motifs present in the molecule are amenable to such transformations. For instance, related bromo-nitropyridine derivatives, such as 2-bromo-5-nitropyridine, readily participate in Sonogashira cross-coupling reactions with terminal acetylenes, catalyzed by palladium complexes. researchgate.net This suggests that a halogenated derivative of this compound could similarly undergo a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce diverse substituents onto the pyridine core.

The development of efficient catalysts, such as amide-based pincer nickel(II) complexes, has expanded the scope of C-N cross-coupling reactions to include a wide range of aryl halides and amines. researchgate.net These catalysts have shown high turnover numbers for both primary and secondary amines with non-activated aryl halides. researchgate.net Furthermore, copper-catalyzed cross-coupling reactions have been employed for the C-O coupling of N-methoxy arylamides with arylboronic acids, indicating the potential for transformations involving the methoxy group under specific catalytic conditions. mdpi.com

| Catalyst System | Reactants | Product Type | Reference |

| Palladium/Copper | 2-bromo-5-nitropyridine, terminal acetylenes | Substituted 5-nitro-2-ethynylpyridines | researchgate.net |

| Pincer Nickel(II) | Aryl halides, amines | Arylamines | researchgate.net |

| Copper(I) Iodide | N-methoxy arylamides, arylboronic acids | Aryl-N-methoxy arylimides | mdpi.com |

Rearrangement Reactions and Intramolecular Cyclizations

Rearrangement and intramolecular cyclization reactions offer pathways to complex heterocyclic structures from simpler precursors. A notable example is the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, bearing a nitropyridine substituent, with triethylamine. nih.gov This reaction leads to the formation of imidazo[1,2-a]pyridines and indoles. nih.gov The specific outcome depends on the substituent on the phenyl ring. For instance, a 4-methoxyphenyl (B3050149) derivative yields a mixture of the corresponding imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole. nih.gov This type of rearrangement highlights the potential of the amino and nitro functionalities on the pyridine ring to participate in complex cyclization cascades.

Another relevant transformation involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines, which leads to the formation of thieno[2,3-b]pyridines. nih.gov While not directly involving this compound, this demonstrates a common strategy for constructing fused heterocyclic systems from functionalized pyridines.

Functionalization and Derivatization for Advanced Chemical Structures

The functional groups of this compound, namely the amino, methoxy, and nitro groups, provide multiple handles for further chemical modification to generate advanced chemical structures.

The primary amino group of this compound is readily available for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a fundamental transformation in organic chemistry and is often catalyzed by mild acids. jconsortium.com For example, 5-nitropyridine-2-amine reacts with 4-hydroxy-3-methoxybenzaldehyde to form a Schiff base ligand. nih.govresearchgate.net This ligand can then be used to form metal complexes with ions such as Cu(II) and Zn(II). nih.govresearchgate.net The formation of Schiff bases is a versatile method for introducing structural diversity and for the synthesis of ligands for coordination chemistry. researchgate.net

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 5-nitropyridine-2-amine | 4-hydroxy-3-methoxybenzaldehyde | 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | nih.govresearchgate.net |

| 2-aminopyridine (B139424) | Benzaldehyde | (E)-N-benzylidene-pyridin-2-amine | researchgate.net |

The pyridine nitrogen in this compound is a potential site for alkylation, although the presence of the electron-withdrawing nitro group and the electron-donating amino and methoxy groups can influence its nucleophilicity. Alkylation of the pyridine nitrogen would result in the formation of a pyridinium (B92312) salt. While specific examples for this compound are not provided, the amination of related nitropyridines is a known transformation. For instance, 2-chloro-3-nitropyridine (B167233) can be aminated with aqueous ammonia (B1221849) to yield 2-amino-3-nitropyridine. This reaction typically requires elevated temperatures in a sealed tube.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone of organic chemistry for determining the precise structure of molecules in solution. It provides information on the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR spectroscopy identifies the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Methoxy-5-nitropyridin-2-amine, a ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the amine group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern.

A thorough search of scientific databases and literature did not yield specific, published ¹H NMR spectral data for this compound. While patent documents mention its use in chemical syntheses, the characterization data for the compound itself is not provided.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet |

| Amine (-NH₂) | 5.0 - 7.0 | Broad Singlet |

| Aromatic (H-4) | 8.0 - 8.3 | Doublet |

| Aromatic (H-6) | 8.5 - 8.8 | Doublet |

Note: This table is based on predictions from standard chemical shift ranges for similar structures and has not been confirmed by experimental data.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show six signals: five for the carbon atoms of the pyridine ring and one for the methoxy carbon. The chemical shifts would be influenced by the attached functional groups (amino, methoxy, and nitro groups).

As with ¹H NMR, no experimentally determined ¹³C NMR data for this compound has been found in the public domain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 145 - 150 |

| C-4 | 130 - 135 |

| C-5 | 138 - 143 |

| C-6 | 140 - 145 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: This table is based on predictions and has not been confirmed by experimental data.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, N-O stretching of the nitro group, C-O stretching of the methoxy ether, and C=C/C=N stretching of the pyridine ring. These bands provide a molecular fingerprint that can be used for identification.

A search of the scientific literature and spectral databases did not locate any experimental IR spectra or tabulated frequency data for this compound.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| N-O Asymmetric Stretch (Nitro) | 1500 - 1560 |

| N-O Symmetric Stretch (Nitro) | 1335 - 1385 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 |

Note: This table represents typical frequency ranges for the listed functional groups and is not based on experimental data for the title compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to produce strong signals in the Raman spectrum.

There is no available experimental Raman spectroscopic data for this compound in the reviewed literature and databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In a mass spectrometry experiment, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 169.14). The fragmentation would likely involve characteristic losses of functional groups. For instance, the loss of the methoxy group (•OCH₃, 31 mass units) or the nitro group (•NO₂, 46 mass units) would lead to significant fragment ions. The fragmentation of the pyridine ring itself could also produce a series of characteristic ions.

A detailed analysis of the fragmentation pattern would be presented in a table, correlating the observed m/z values with the proposed fragment structures.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 169 | [C₆H₇N₃O₃]⁺ | (Molecular Ion) |

| 154 | [C₅H₄N₃O₃]⁺ | •CH₃ |

| 139 | [C₆H₇N₂O]⁺ | •NO₂ |

| 123 | [C₆H₇N₃O]⁺ | •NO |

This table is hypothetical and illustrates the type of data that would be presented. The fragmentation pathways are predicted based on general principles of mass spectrometry and have not been experimentally confirmed for this specific compound from the available search results.

In the absence of specific experimental data for this compound, a definitive and detailed discussion on its X-ray crystal structure and mass spectral fragmentation is not possible.

Comprehensive Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the computational and quantum mechanical studies specifically focused on the chemical compound this compound. Despite the existence of this compound, detailed research findings on its electronic structure, reactivity, and spectroscopic properties, as requested, are not publicly available.

Computational chemistry and quantum mechanical studies are powerful tools for elucidating the fundamental characteristics of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict molecular geometries, electronic properties, and vibrational spectra. For many related nitropyridine derivatives, extensive computational research has been published, offering deep insights into their behavior. These studies typically involve:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

Vibrational Frequency Calculations: Simulating infrared and Raman spectra to aid in the experimental characterization of the compound.

Ab Initio and Semi-Empirical Methods: Alternative computational approaches to study molecular properties.

Molecular Dynamics Simulations: Investigating the movement of atoms and intermolecular interactions over time.

Chemical Shift Prediction: Calculating NMR spectra to assist in structure elucidation.

However, a specific and detailed application of these computational methods to this compound has not been documented in the accessible scientific literature. While vendor information confirms the commercial availability of the compound, and computational studies on isomers and analogous structures exist, a dedicated analysis of this compound is absent.

Consequently, the generation of a scientifically accurate and detailed article adhering to the requested outline on the computational chemistry and quantum mechanical studies of this compound is not possible at this time. Further experimental and theoretical research is required to characterize this specific molecule and to provide the data necessary for such an in-depth analysis.

Computational Chemistry and Quantum Mechanical Studies of 3 Methoxy 5 Nitropyridin 2 Amine

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These studies yield a variety of descriptors that are crucial for understanding the relationships between a molecule's structure and its chemical behavior. For a molecule like 3-Methoxy-5-nitropyridin-2-amine, with its electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on a pyridine (B92270) ring, these descriptors would offer a detailed picture of its electronic landscape and potential for chemical interactions.

Key Quantum Chemical Descriptors

A theoretical investigation of this compound would typically involve the calculation of several key quantum chemical descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In a study on the related compound 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. acs.org

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the distribution of electrons and identifying electrophilic and nucleophilic centers. For instance, in 2-amino-5-methyl pyridine, calculations showed that the nitrogen atoms possess high electronegativity, and the hydrogen atoms of the amino and methyl groups have positive charges.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack).

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. They include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Structure-Reactivity Relationships

The calculated quantum chemical descriptors for this compound would allow for a detailed analysis of its structure-reactivity relationships. The presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the electron-withdrawing nitro (-NO2) group, would create a highly polarized molecule.

For example, in studies of 2-amino-3-nitropyridine, the intramolecular hydrogen bonding between the amino and nitro groups was investigated using Natural Bond Orbital (NBO) analysis, which provides insights into charge transfer and delocalization effects. acs.org Similar interactions would likely be present in this compound, influencing its conformation and reactivity.

Illustrative Data from Related Compounds

To provide a tangible understanding of the data that would be generated from a computational study of this compound, the following tables present calculated quantum chemical descriptors for related pyridine derivatives.

Table 1: Frontier Molecular Orbital Energies and Related Descriptors for 2-Amino-5-methyl Pyridine

| Parameter | Value |

| HOMO Energy | -5.78 eV |

| LUMO Energy | -0.98 eV |

| Energy Gap (ΔE) | 4.80 eV |

| Electronegativity (χ) | 3.38 eV |

| Chemical Hardness (η) | 2.40 eV |

| Chemical Softness (S) | 0.42 eV⁻¹ |

| Electrophilicity Index (ω) | 2.38 eV |

Data sourced from a study on 2-Amino 5-Methyl Pyridine.

Table 2: Mulliken Atomic Charges for Selected Atoms in 2-Amino 5-Methyl Pyridine

| Atom | Mulliken Charge (a.u.) |

| N (pyridine ring) | -0.35 |

| N (amino group) | -0.45 |

| C (attached to amino) | 0.18 |

| C (attached to methyl) | -0.12 |

| H (amino group 1) | 0.23 |

| H (amino group 2) | 0.23 |

Data sourced from a study on 2-Amino 5-Methyl Pyridine.

These tables illustrate how quantum chemical calculations provide specific numerical values that can be used to compare the reactivity and electronic properties of different molecules. A similar analysis for this compound would be essential for a comprehensive understanding of its chemical behavior and for guiding its potential applications in various fields of research.

Applications of 3 Methoxy 5 Nitropyridin 2 Amine and Its Derivatives in Specialized Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

3-Methoxy-5-nitropyridin-2-amine is a valuable starting material and intermediate in the synthesis of more complex molecules. Its functional groups provide multiple reaction sites, enabling chemists to construct intricate molecular architectures.

Precursor for Advanced Heterocyclic Systems

The structure of this compound makes it an ideal precursor for the synthesis of various advanced heterocyclic systems. The presence of the amino and nitro groups on the pyridine (B92270) ring allows for cyclization reactions to form fused ring systems. For instance, derivatives of this compound can be used to create bicyclic and tricyclic heterocyclic compounds, which are often the core structures of biologically active molecules and functional materials.

One notable application is in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase. nih.gov The synthesis involves the modification of related nitropyridine structures, highlighting the utility of the nitropyridine scaffold in generating libraries of potential drug candidates. nih.gov

Role in Multi-Step Synthesis of Intermediates for Various Compounds

This compound and its close analogs are frequently employed as intermediates in the multi-step synthesis of a diverse range of compounds. The nitro group can be readily reduced to an amino group, which can then undergo a variety of transformations, such as diazotization followed by substitution, or acylation to form amides. The methoxy (B1213986) group can also be cleaved to a hydroxyl group, providing another point for modification.

A significant application is in the synthesis of the antimalarial drug intermediate, 2-methoxy-5-aminopyridine. google.com A patented process describes the synthesis starting from 2-aminopyridine (B139424), which is nitrated, hydrolyzed, chlorinated, methoxylated, and finally reduced to yield the desired intermediate. google.com This multi-step process underscores the importance of nitropyridine derivatives in pharmaceutical manufacturing. google.comnbinno.com

Similarly, related compounds like 2-amino-3-methyl-5-nitropyridine (B21948) are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. nbinno.com The synthetic route often involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. nbinno.com

Contributions to Materials Science and Organic Electronic Research

The electronic properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics.

Development of Organic Semiconductors and Optoelectronic Materials

The nitro group in this compound is a strong electron-withdrawing group, which, in combination with the electron-donating amino and methoxy groups, can lead to molecules with interesting electronic properties. These properties are desirable for the development of organic semiconductors and optoelectronic materials. By modifying the core structure and attaching different functional groups, chemists can tune the electronic energy levels and charge transport characteristics of the resulting materials.

Applications as Dyes and Pigments

The chromophoric nature of the nitropyridine system, arising from the conjugated π-system and the presence of both electron-donating and electron-withdrawing groups, makes this compound and its derivatives suitable for use as dyes and pigments. nbinno.com The color of these compounds can be tuned by altering the substituents on the pyridine ring. For example, related compounds are used as raw materials in the synthesis of various dyes and pigments. nbinno.com

Role in Analytical Chemistry Method Development

In analytical chemistry, the development of new methods often relies on the synthesis of specific reagents and standards. This compound and its derivatives can serve as building blocks for creating novel analytical reagents. For instance, they can be incorporated into larger molecules designed to selectively bind to certain analytes, forming the basis for new sensors or chromatographic separation methods.

A study on the hair dye ingredient 2-amino-5-nitrophenol (B90527) (2A5NP) involved the development and validation of an analytical method using high-performance liquid chromatography (HPLC). nih.gov While not a direct application of this compound, this research highlights the importance of developing robust analytical methods for related nitrophenol and nitropyridine compounds used in consumer products. nih.gov

Derivatization Reagent for Enhanced Detection and Separation

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), the detection and separation of certain analytes can be challenging due to their inherent properties, such as the lack of a strong chromophore or fluorophore. Aliphatic amines, for example, are notoriously difficult to detect using UV or fluorescence detectors. bldpharm.com To overcome this, derivatization is a widely employed strategy, where the analyte is reacted with a reagent to form a derivative with improved detectability. bldpharm.comnih.gov

The process of derivatization with a reagent like this compound would involve a coupling reaction, often facilitated by a coupling agent, to attach the pyridine moiety to the analyte of interest. The resulting derivative would benefit from the strong UV absorbance conferred by the nitropyridine ring, enabling lower limits of detection and quantification. The methoxy group can further modulate the electronic properties and solubility of the reagent and its derivatives.

The selection of a derivatization reagent is critical for successful analysis, and the ideal reagent should react quantitatively under mild conditions, form a stable product, and provide a significant enhancement in signal. bldpharm.com Based on the known reactivity of aminopyridines and the spectroscopic properties of nitroaromatic compounds, this compound holds promise as a scaffold for developing new derivatization reagents for the sensitive analysis of various compound classes.

Applications in Spectroscopic Probes and Sensors

The development of spectroscopic probes and sensors for the detection of specific ions and molecules is a burgeoning area of research. These probes are designed to exhibit a change in their spectroscopic properties, such as fluorescence, upon binding to a target analyte. Aminopyridine derivatives have been investigated as potential fluorescent chemosensors. For instance, some 2-aminopyridine-based fluorescent compounds have demonstrated the ability to act as "switch-off" sensors for metal ions like Fe³⁺ and Hg²⁺.

The fluorescence of these probes can be quenched or enhanced upon complexation with a metal ion. The pyridine nitrogen and the amino group are often involved in the coordination of the metal ion, leading to a change in the electronic structure of the molecule and, consequently, its photophysical properties.

Derivatives of this compound are promising candidates for the development of novel spectroscopic probes. The core structure possesses several key features:

A Fluorophore/Chromophore Core: The aminopyridine unit itself can be fluorescent.

A Binding Site: The amino group and the pyridine nitrogen can act as a binding site for metal ions or other analytes.

Tuning Groups: The methoxy and nitro groups can be used to fine-tune the electronic properties of the molecule. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy group can influence the energy levels of the molecular orbitals, thereby affecting the absorption and emission wavelengths of the probe.

By modifying the structure of this compound, for example, by introducing other functional groups, it is possible to design probes with high selectivity and sensitivity for specific targets. The change in fluorescence upon binding could be a result of several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The design of ligands with specific coordination properties is crucial for the development of new metal complexes with interesting structures and functionalities.

Formation of Metal Complexes

This compound and its derivatives are versatile ligands for the formation of metal complexes. The presence of multiple potential coordination sites, including the amino group and the pyridine ring nitrogen, allows these molecules to bind to metal ions in various ways.

A common strategy to enhance the coordinating ability of such molecules is to convert them into Schiff base ligands. For example, a Schiff base ligand can be synthesized by the condensation reaction of a related compound, 5-nitropyridin-2-amine, with an aldehyde like 4-hydroxy-3-methoxybenzaldehyde. Current time information in Bangalore, IN. This resulting Schiff base can then be used to form stable complexes with transition metal ions such as Cu(II) and Zn(II). Current time information in Bangalore, IN. The formation of these complexes is often confirmed by various analytical techniques, including mass spectrometry, FT-IR, UV-Visible spectroscopy, and thermogravimetric analysis. Current time information in Bangalore, IN.

The general scheme for the formation of such a metal complex is as follows:

Ligand Synthesis: Amine (e.g., this compound) + Aldehyde/Ketone → Schiff Base Ligand

Complexation: Schiff Base Ligand + Metal Salt → Metal Complex

The resulting metal complexes can exhibit a range of geometries and coordination numbers depending on the metal ion and the stoichiometry of the reaction.

Table 1: Examples of Metal Complexes with Related Pyridine-based Ligands

| Ligand Precursor | Metal Ion | Resulting Complex Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|

| 5-nitropyridin-2-amine + 4-hydroxy-3-methoxybenzaldehyde | Cu(II) | 2:1 | Current time information in Bangalore, IN. |

| 5-nitropyridin-2-amine + 4-hydroxy-3-methoxybenzaldehyde | Zn(II) | 2:1 | Current time information in Bangalore, IN. |

Ligand Properties and Coordination Modes

The amino and nitro groups on the pyridine ring of this compound play a significant role in determining its properties as a ligand. The amino group is a good Lewis base and can donate its lone pair of electrons to a metal center. The pyridine nitrogen is also a potential coordination site.

The coordination mode of these ligands can be monodentate, where only one atom of the ligand binds to the metal, or polydentate, where multiple atoms from the same ligand bind to the metal, often forming a chelate ring. Schiff base derivatives of aminopyridines are often bidentate or tridentate ligands, leading to the formation of stable chelate complexes with metal ions.

In the case of the Schiff base derived from 5-nitropyridin-2-amine, the imine nitrogen and the phenolic oxygen can both coordinate to the metal ion, forming a stable six-membered chelate ring. Current time information in Bangalore, IN. The pyridine nitrogen may or may not be involved in coordination depending on the steric and electronic factors.

The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, can also affect the stability and reactivity of the resulting metal complexes. These properties can be fine-tuned by chemical modification of the ligand structure to create complexes with desired catalytic, magnetic, or optical properties.

Exploration in Synthetic Biology and Genetic Alphabet Expansion

A fascinating and highly specialized area of research where nitropyridine derivatives have found a unique application is in the field of synthetic biology, specifically in the expansion of the genetic alphabet. The natural genetic alphabet consists of four bases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—which form two base pairs (A-T and G-C). Scientists have been working on creating unnatural base pairs (UBPs) to expand the genetic code, which could lead to the creation of semi-synthetic organisms with novel functions. gem-net.netwikipedia.org

One of the most significant breakthroughs in this field is the development of "hachimoji DNA" (from the Japanese for "eight letters"), which is a synthetic genetic system that includes four unnatural nucleotides in addition to the four natural ones. nih.govgem-net.netwikipedia.orgwikimedia.org This eight-letter DNA can store and transcribe information, opening up new possibilities for data storage and the synthesis of novel proteins. gem-net.netwikipedia.org

Intriguingly, one of the unnatural bases used in hachimoji DNA is a nitropyridine derivative: 6-amino-5-nitropyridin-2-one , designated as the base "Z". wikimedia.orgwikipedia.org This unnatural base forms a specific hydrogen-bonding pair with another unnatural base, 5-aza-7-deazaguanine (B30438) ("P"). wikimedia.orgwikipedia.org

The structure of 6-amino-5-nitropyridin-2-one shares the core aminonitropyridine scaffold with this compound. This highlights the potential of this class of compounds to be explored as building blocks for novel unnatural nucleobases. The specific hydrogen bonding patterns required for selective base pairing are determined by the arrangement of hydrogen bond donors and acceptors on the heterocyclic ring. The amino group and the nitro group, along with the pyridine ring nitrogen, play a crucial role in defining these interactions.

While this compound itself has not been reported as a component of an expanded genetic alphabet, its structural similarity to a known unnatural base suggests that it and its derivatives could be valuable candidates for the design of new UBPs. The methoxy group, in particular, could be used to modulate the steric and electronic properties of the nucleobase, potentially influencing the stability and fidelity of the unnatural base pair during DNA replication and transcription. This line of research could lead to the development of new genetic systems with even more diverse chemical functionalities.

Conclusion and Future Perspectives in the Academic Research of 3 Methoxy 5 Nitropyridin 2 Amine

Summary of Key Research Advances

Research into 3-Methoxy-5-nitropyridin-2-amine and related compounds has led to significant progress, particularly in synthetic methodologies and the exploration of their utility as building blocks in medicinal and materials science.

A key achievement has been the development of efficient synthetic routes. For instance, the synthesis of the related compound 2-amino-6-methoxy-3-nitropyridine (B1334430) has been accomplished with high purity (99.0% by HPLC) and a respectable yield (86.5%) through the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide (B1231860). chemicalbook.com Another notable synthesis involves the nitration of 2-aminopyridine (B139424) to produce 2-amino-5-nitropyridine, which then undergoes a series of reactions including hydrolysis, chlorination, methoxylation, and reduction to yield 2-methoxy-5-aminopyridine. google.com The reduction of the nitro group in nitropyridines is also a well-established and crucial transformation, often utilizing reagents like iron in acidic media or catalytic hydrogenation, to produce the corresponding amino derivatives, which are versatile intermediates. orgsyn.org

In the realm of medicinal chemistry, derivatives of this compound have shown considerable promise. The aminopyridine scaffold is a recognized pharmacophore, and modifications of this core structure have led to the discovery of potent kinase inhibitors. nih.gov For example, a compound containing a 3-methoxy-2-aminopyridine moiety was identified as a potent inhibitor of the oncogenic kinase bRAF. nih.gov However, this lead series also presented challenges related to metabolic stability and potential mutagenicity, which spurred further research into structural modifications to mitigate these risks. nih.gov These modifications included strategies to reduce the electron density of the pyridine (B92270) ring or block sites of metabolic oxidation. nih.gov Furthermore, the broader class of aminopyridines has been explored for the development of inhibitors for other kinases, such as Checkpoint Kinase 1 (CHK1), with the aim of creating orally bioavailable anticancer agents. nih.gov The pyrimidine (B1678525) nucleus, often functionalized with electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro, has been a focus in the design of therapeutics for Alzheimer's disease. nih.gov

The coordination chemistry of related nitropyridine derivatives has also been an area of active investigation. Schiff base ligands derived from 5-nitropyridin-2-amine have been synthesized and complexed with metal ions like Cu(II) and Zn(II). nih.gov These complexes have been characterized and evaluated for their biological activities, including antioxidant and α-glucosidase inhibitory potential. nih.gov

Unresolved Challenges and Emerging Research Avenues

Despite the progress, several challenges and exciting research opportunities remain in the study of this compound and its derivatives.

A significant challenge lies in achieving regioselective functionalization of the pyridine ring. The electronic properties of the ring, influenced by the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group, can lead to a mixture of products in substitution reactions. sapub.org Further research into developing more selective synthetic methods is crucial for accessing specific isomers and avoiding tedious purification steps. orgsyn.org

The metabolic instability and potential for forming reactive metabolites observed in some aminopyridine-based drug candidates remains a hurdle. nih.gov A deeper understanding of the metabolic pathways and the structure-activity relationships that govern these liabilities is needed. This knowledge will be instrumental in designing next-generation compounds with improved safety profiles. Future work could focus on creating derivatives where the sites prone to metabolic oxidation are blocked or where the electronic properties of the molecule are fine-tuned to prevent the formation of reactive species. nih.gov

An emerging area of research is the exploration of these compounds in material science. The photophysical properties of nitropyridine derivatives are of interest, with some synthesized compounds exhibiting a large Stokes shift, a desirable characteristic for fluorescent probes and materials. nih.gov The introduction of the nitro group can facilitate functionalization and modulate the electronic and optical properties of the resulting molecules. nih.gov Further investigation into the synthesis of novel nitropyridine-based materials for applications in organic electronics and sensor technology is a promising avenue.

Potential Impact on Interdisciplinary Scientific Fields

The continued exploration of this compound and its derivatives has the potential to make a significant impact across several scientific disciplines.

In medicinal chemistry , the development of novel kinase inhibitors based on the aminopyridine scaffold could lead to new therapies for cancer and other diseases driven by aberrant kinase activity. nih.govmdpi.com The insights gained from studying the structure-activity relationships and metabolic liabilities of these compounds will inform the design of safer and more effective drugs. nih.gov Furthermore, the versatility of the aminopyridine core could be leveraged to target other classes of enzymes and receptors, expanding its therapeutic potential. nih.gov

In materials science , the unique electronic and photophysical properties of functionalized nitropyridines could be harnessed to create advanced materials. nih.gov This includes the development of novel fluorescent dyes for bioimaging, organic light-emitting diodes (OLEDs), and sensors for detecting specific analytes. The ability to tune the properties of these materials through synthetic modification of the pyridine ring opens up a vast design space for creating materials with tailored functionalities.

In synthetic organic chemistry , the challenges associated with the regioselective synthesis of substituted pyridines will continue to drive the development of new and innovative synthetic methodologies. The insights gained from these studies will not only benefit the synthesis of this compound and its analogs but will also be applicable to the synthesis of a wide range of other heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. nbinno.comnbinno.com

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-Methoxy-5-nitropyridin-2-amine, and how can purity be optimized?

- Methodology : A common approach involves the reduction of 2-methoxy-5-nitropyridine using iron powder in a 50% methanol solution under acidic conditions (acetic acid). Refluxing for 4 hours followed by basification with 20% NaOH and vacuum distillation yields ~70% purity. Further purification via recrystallization or column chromatography is recommended to remove nitro-reduction byproducts (e.g., hydroxylamine derivatives) .

- Data Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC with UV detection (λ = 254 nm).

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- Methodology :

- NMR : Use NMR (DMSO-d6) to identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). NMR confirms nitration at C5 (deshielded C-NO signal at ~145 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 184.06 (calculated for CHNO).

Q. What safety protocols are critical when handling nitro-substituted pyridine derivatives?

- Methodology :

- Use explosion-proof equipment during synthesis due to nitro group instability under heat.

- Employ fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure. Toxicity data for analogous compounds (e.g., 5-Nitro-2-(trifluoromethoxy)aniline) suggest potential mutagenicity; conduct Ames tests for novel derivatives .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in nitration reactions for pyridine derivatives?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-rich sites prone to nitration. Compare with experimental results (e.g., preferential nitration at C5 due to methoxy group’s electron-donating effect) .

- Validate predictions using kinetic isotope effects (KIE) or isotopic labeling (e.g., -nitration studies).

Q. What strategies resolve data contradictions in crystallographic studies of nitro-aromatic compounds?

- Methodology :

- Use SHELXL for refinement of high-resolution X-ray data. For twinned crystals (common in nitro derivatives), apply twin-law matrices (e.g., HKLF5 format) and verify with R values < 0.05 .

- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., NO···H-C contacts) and packing efficiency .

Q. How can reaction intermediates be trapped and characterized in the synthesis of this compound?

- Methodology :

- Use cryogenic quenching (liquid N) to stabilize intermediates. Analyze via in situ IR spectroscopy (e.g., nitroso intermediates at ~1500 cm) .

- For transient species, employ stopped-flow NMR or EPR (if radical intermediates are suspected).

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.